1-Butyl-2,4,6-triphenylpyridinium
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Overview
Description
1-Butyl-2,4,6-triphenylpyridin-1-ium is a quaternary ammonium compound with a unique structure characterized by a pyridinium core substituted with butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4,6-triphenylpyridin-1-ium can be synthesized through a multi-step process involving the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with butylamine. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 1-butyl-2,4,6-triphenylpyridin-1-ium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: N-oxides of 1-butyl-2,4,6-triphenylpyridin-1-ium.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
1-Butyl-2,4,6-triphenylpyridin-1-ium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-butyl-2,4,6-triphenylpyridin-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Butyl-2,4,6-triphenylpyrylium: Similar structure but with a pyrylium core instead of pyridinium.
1-Butyl-2,4,6-triphenylpyridinium chloride: Similar structure but with a chloride counterion instead of tetrafluoroborate.
Uniqueness: 1-Butyl-2,4,6-triphenylpyridin-1-ium is unique due to its specific substitution pattern and the presence of a pyridinium core, which imparts distinct chemical and physical properties. Its stability and versatility make it a valuable compound for various applications .
Properties
Molecular Formula |
C27H26N+ |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C27H26N/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24/h4-18,20-21H,2-3,19H2,1H3/q+1 |
InChI Key |
UFAMSANOZMTIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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